molecular formula C21H30O2Si B13973141 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol CAS No. 944451-16-5

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol

Cat. No.: B13973141
CAS No.: 944451-16-5
M. Wt: 342.5 g/mol
InChI Key: BIWOHIRLULUNPW-UHFFFAOYSA-N
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Description

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a silyl group attached to a butanol backbone. It is commonly used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-methyl-2-butanol+tert-butyldiphenylsilyl chloridebaseThis compound\text{2-methyl-2-butanol} + \text{tert-butyldiphenylsilyl chloride} \xrightarrow{\text{base}} \text{this compound} 2-methyl-2-butanol+tert-butyldiphenylsilyl chloridebase​this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-butanone.

    Reduction: Formation of 2-methyl-2-butanol.

    Substitution: Formation of various silyl ethers depending on the nucleophile used.

Scientific Research Applications

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol involves the stabilization of reactive intermediates in organic synthesis. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective transformations in complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
  • 1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Uniqueness

4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is unique due to its specific structure, which provides a balance of steric and electronic effects. This makes it particularly effective as a protecting group in organic synthesis, offering stability and reactivity that are advantageous in various chemical transformations.

Properties

CAS No.

944451-16-5

Molecular Formula

C21H30O2Si

Molecular Weight

342.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-2-ol

InChI

InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-16-21(4,5)22/h6-15,22H,16-17H2,1-5H3

InChI Key

BIWOHIRLULUNPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)O

Origin of Product

United States

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